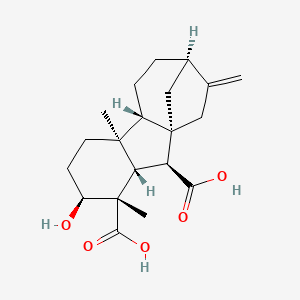

Gibberellin A14

Description

Gibberellin A14 (GA14) is a diterpenoid plant hormone involved in growth regulation and developmental processes. Structurally, it belongs to the gibberellin family, characterized by a tetracyclic ent-gibberellane skeleton. GA14 is primarily identified as a biosynthetic intermediate in fungal pathways, notably in Gibberella fujikuroi, where it serves as a precursor to bioactive gibberellins like GA3 (gibberellic acid) . Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.438 g/mol . Key structural features include a 3β-hydroxyl group and a carboxylic acid moiety at C-7, distinguishing it from other gibberellins .

Properties

IUPAC Name |

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEWNTGSXKRWKA-MJPABCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332089 | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4955-22-0 | |

| Record name | (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4955-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of GA14 and Related Gibberellins

Key Observations :

- GA14 vs. GA12 : GA14 is derived from GA12-aldehyde via hydroxylation and oxidation. GA12 retains an aldehyde group at C-7, whereas GA14 has a carboxylic acid .

- GA14 vs. GA20 : GA20, abundant in plants, lacks the 3β-hydroxyl group but features 13-hydroxylation, enhancing its bioactivity in growth regulation .

- GA14 vs. GA3 : GA3 is a bioactive end-product with additional hydroxylations, making it more potent in agricultural applications .

Comparative Bioactivity :

Q & A

Q. What are the structural characteristics of Gibberellin A14, and how are they determined experimentally?

this compound (GA14) is a C20 gibberellin initially isolated from Gibberella fujikuroi. Its structure (II; RMe) was confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a tetracyclic diterpenoid skeleton with hydroxyl and carboxyl functional groups . Methodologically, structural elucidation requires:

Q. How does this compound biosynthesis differ from other C20 gibberellins?

GA14 biosynthesis shares the ent-kaurene pathway common to gibberellins but diverges in later oxidation steps. Key enzymatic differences include:

- Cytochrome P450 monooxygenases : Specific hydroxylation patterns at C-7 and C-13 positions.

- Gene expression profiling : Comparative transcriptomics of Gibberella fujikuroi strains can identify enzymes unique to GA14 synthesis .

- Isotopic labeling : -acetate tracing tracks carbon flux differences between GA14 and structurally similar gibberellins .

Q. What methodologies are recommended for quantifying this compound in plant tissues?

Quantification requires:

- Extraction : Methanol/water solvent systems with internal standards (e.g., deuterated GA14).

- Detection : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for sensitivity (detection limit: ~0.1 ng/g fresh weight).

- Validation : Spike-and-recovery experiments to account for matrix effects in plant extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., growth inhibition vs. promotion) often stem from:

- Context-dependent effects : Dose-response variability across plant species (e.g., Arabidopsis vs. rice).

- Experimental design : Standardize growth conditions (light, temperature) and use mutant lines (e.g., GA-deficient Arabidopsis ga1-3) to isolate GA14-specific effects .

- Meta-analysis : Aggregate datasets from multiple studies using PRISMA guidelines to identify confounding variables .

Q. What strategies are effective for elucidating this compound’s role in plant-microbe interactions?

Advanced approaches include:

- Transcriptomic profiling : RNA-seq of plant tissues treated with GA14 to identify differentially expressed genes (e.g., pathogenesis-related proteins).

- Mutualistic systems : Co-culture Gibberella fujikuroi with host plants (e.g., rice) under controlled hydroponic conditions to monitor GA14 secretion dynamics .

- Genetic knockouts : CRISPR-Cas9 editing of fungal GA14 biosynthetic genes to assess impact on symbiosis or pathogenicity .

Q. How should researchers design experiments to study GA14’s stability under abiotic stress?

Experimental design considerations:

- Stress simulation : Expose GA14 to UV radiation, pH gradients (3–9), and oxidative agents (HO) to mimic environmental stress.

- Degradation kinetics : Monitor half-life via LC-MS and quantify degradation products (e.g., iso-GA14).

- Stabilizers : Test cyclodextrins or nanocapsules to enhance GA14 stability in field applications .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in this compound isolation protocols?

- Detailed metadata : Report solvent purity, column specifications (e.g., C18 particle size), and HPLC gradient profiles.

- Inter-lab validation : Share purified GA14 samples with collaborating labs for cross-validation via NMR .

- Open protocols : Deposit step-by-step methods in repositories like Protocols.io with digital object identifiers (DOIs) .

Q. How can conflicting spectral data for GA14 be reconciled?

- Reference libraries : Compare with databases (e.g., Reaxys, PubChem) and published spectra .

- Dynamic light scattering (DLS) : Check for aggregation artifacts in NMR samples.

- Collaborative analysis : Use platforms like NMRShiftDB2 for crowdsourced spectral verification .

Tables for Methodological Reference

| Technique | Application to GA14 Research | Key Parameters | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Quantification in plant tissues | LOD: 0.1 ng/g; Column: Zorbax Eclipse Plus | |

| CRISPR-Cas9 editing | Fungal gene knockout for biosynthesis | sgRNA design: GA14-specific P450 genes | |

| RNA-seq | Transcriptomic impact in host plants | Differential expression threshold: p<0.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.